Cyclotriazadisulfonamide
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Overview
Description
Cyclotriazadisulfonamide is a small molecule known for its unique ability to modulate the CD4 receptor on human cellsBy targeting the CD4 receptor, this compound can inhibit the entry of HIV into host cells, making it a promising candidate for therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclotriazadisulfonamide typically involves a multi-step process. One effective method includes the following steps:
Formation of the triazine ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of sulfonamide groups: Sulfonamide groups are introduced via sulfonation reactions, which require specific reagents and conditions to ensure the correct positioning on the triazine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Cyclotriazadisulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the triazine ring, leading to different structural analogues.
Substitution: Substitution reactions, particularly on the sulfonamide groups, can yield a variety of derivatives with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique chemical and biological properties. These analogues are often studied for their potential therapeutic applications .
Scientific Research Applications
Cyclotriazadisulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sulfonamide chemistry and triazine ring modifications.
Biology: this compound is used to investigate the role of the CD4 receptor in immune cell function and HIV entry.
Medicine: Its potential as an antiviral agent, particularly against HIV, is a major focus of research.
Mechanism of Action
Cyclotriazadisulfonamide exerts its effects by specifically interacting with the CD4 receptor on human cells. This interaction leads to the down-modulation of CD4 expression, thereby preventing HIV from binding to and entering host cells. The compound’s mechanism involves the inhibition of CD4 receptor biosynthesis and the disruption of receptor trafficking to the cell surface .
Comparison with Similar Compounds
Cyclotriazadisulfonamide is unique in its specific targeting of the CD4 receptor. Similar compounds include:
This compound analogues: These compounds share the core triazine ring structure but have different substituents on the sulfonamide groups, leading to variations in activity and specificity.
Other CD4-targeting agents: Compounds such as monoclonal antibodies and small molecule inhibitors that also target the CD4 receptor but through different mechanisms.
In comparison, this compound stands out due to its small molecular size, ease of synthesis, and potent activity at submicromolar concentrations .
Properties
IUPAC Name |
9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJIECKMPIRMJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.